REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH3:12][N:13]1CCCC1=O>>[C:12]([C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[CH3:11])=[CH:4][CH:3]=1)#[N:13]
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Name
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Cuprous cyanide
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Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C=CN(C2=C1)C
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (200 ml) and aqueous ammonia (200 ml of 0.88 M)
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Type
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WASH
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Details
|
The organic layer was washed with brine (3×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
WASH
|
Details
|
Flash column chromatography (elution with 70% hexane/30% ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2C=CN(C2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |